2-({[4-(4-Ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is a novel compound primarily investigated for its potential as a selective antagonist of the cannabinoid type 2 receptor (CB2). [, ] While its complete source and classification require further investigation, its role in scientific research centers around its ability to potentially modulate CB2 receptor activity. This has implications for understanding various physiological processes and exploring therapeutic applications for conditions where CB2 receptor modulation might be beneficial. [, ]
2-({[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid acts as a selective agonist of the cannabinoid type 2 receptor (CB2). [, ] While the precise molecular mechanisms underlying its interaction with CB2 receptors remain to be fully elucidated, studies suggest its anti-inflammatory and antipruritic effects stem from this interaction. [, ] It is postulated that the compound binds to CB2 receptors, initiating a signaling cascade that ultimately leads to the observed biological effects. Further investigation is needed to pinpoint the specific signaling pathways and downstream targets involved in its mechanism of action.
Skin Inflammation: In a mouse model of skin inflammation, oral administration of the compound significantly reduced ear swelling induced by 1-fluoro-2,4-dinitrobenzene (DNFB). [] It also alleviated atopic dermatitis-like skin lesions in NC/Nga mice, decreasing epidermal thickness and mast cell infiltration. []
Itch Relief: Studies in rodents demonstrate that the compound can significantly suppress itch-associated scratching behavior induced by various pruritogenic agents, including histamine, substance P, and serotonin. [] This effect appears to be mediated through its interaction with CB2 receptors. []
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2